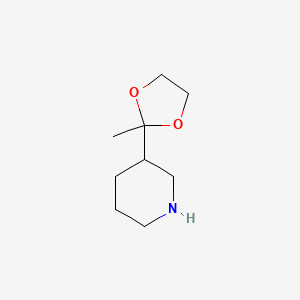

3-(2-Methyl-1,3-dioxolan-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIVTIRRGATDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance of Piperidine and 1,3 Dioxolane Moieties in Advanced Organic Chemistry

The chemical architecture of 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine is best understood by examining its two primary structural components: the piperidine (B6355638) heterocycle and the 1,3-dioxolane (B20135) ring. Both are fundamental building blocks in modern organic synthesis and medicinal chemistry.

The piperidine moiety is a six-membered heterocyclic amine that is a cornerstone in the design of a vast number of pharmaceuticals and natural products. wikipedia.orgijnrd.org It is one of the most prevalent heterocycles found in FDA-approved drugs. arizona.edunih.gov The significance of the piperidine ring stems from its versatile three-dimensional structure, typically adopting a stable chair conformation, and its basic nitrogen atom, which can be crucial for molecular interactions with biological targets. wikipedia.orgnih.gov This structural unit is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. arizona.edunih.govnih.gov Its prevalence is a testament to its status as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532). wikipedia.org In organic synthesis, its primary and most well-known role is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgnih.gov By converting a reactive carbonyl group into a stable dioxolane, chemists can perform reactions on other parts of a complex molecule without affecting the carbonyl. wikipedia.org Beyond this crucial role, the 1,3-dioxolane moiety is also an integral part of numerous biologically active compounds and natural products. nih.govresearchgate.net Derivatives of 1,3-dioxolane have been investigated for a wide range of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govresearchgate.net Its stability and low toxicity make it a favorable component in the synthesis of pharmaceuticals and agrochemicals. silverfernchemical.com

Table 1: Comparison of Piperidine and 1,3-Dioxolane Moieties

| Feature | Piperidine | 1,3-Dioxolane |

|---|---|---|

| Ring Structure | Six-membered saturated heterocycle with one nitrogen atom | Five-membered saturated heterocycle with two oxygen atoms |

| Primary Role | Core scaffold in pharmaceuticals and alkaloids nih.govnih.gov | Protecting group for carbonyls; solvent; chemical intermediate wikipedia.orgnih.govsilverfernchemical.com |

| Key Properties | Basic nitrogen atom, stable chair conformation wikipedia.org | High chemical stability, high solvency silverfernchemical.com |

| Prevalence | Found in numerous FDA-approved drugs arizona.edunih.gov | Used widely in organic synthesis and various industries nih.govsilverfernchemical.com |

Reactivity and Advanced Chemical Transformations of 3 2 Methyl 1,3 Dioxolan 2 Yl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine is a key site for functionalization. Its nucleophilic character allows for the introduction of a wide variety of substituents through alkylation and acylation reactions. Furthermore, the nitrogen atom can be protected to prevent its reactivity during transformations elsewhere in the molecule.

N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

The nitrogen atom of the piperidine ring can readily undergo N-alkylation and N-acylation. These reactions are fundamental for the elaboration of the piperidine scaffold.

N-Alkylation is typically achieved by reacting the piperidine derivative with an alkyl halide. The reaction generally proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and to neutralize the hydrogen halide formed, a base is often employed. Common bases include potassium carbonate or triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.netgoogle.com For instance, the reaction with methyl iodide in the presence of potassium carbonate in DMF would yield the corresponding N-methylated product. google.com Care must be taken to control the stoichiometry of the alkylating agent to avoid over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride. These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. nih.gov The resulting N-acyl piperidines are important intermediates in organic synthesis. For example, reaction with acetyl chloride would furnish the N-acetyl derivative. The use of thioesters as an acyl source in the presence of a base like cesium carbonate has also been reported as a mild and chemoselective method for the N-acylation of nitrogen heterocycles. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN), Room Temperature | N-Alkylpiperidine |

| N-Acylation | Acyl chloride (e.g., AcCl), Anhydride (e.g., Ac2O), Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM) | N-Acylpiperidine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., CH3CN) | N-Alkylpiperidine |

Transformations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in this compound serves as a protecting group for a ketone functional group. This acetal (B89532) is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. This reactivity allows for the deprotection to reveal the ketone or for other transformations of the dioxolane ring itself. wikipedia.orgthieme-connect.de

Regioselective Ring-Opening Reactions

The 1,3-dioxolane ring can undergo regioselective ring-opening reactions, typically promoted by Lewis acids. This can lead to the formation of functionalized diol derivatives. The regioselectivity of the ring opening is influenced by the nature of the Lewis acid and the substrate. For instance, the reaction of a 1,3-dioxolane with a Lewis acid in the presence of a nucleophile can lead to the formation of a mono-protected diol. While specific studies on this compound are not prevalent, the general principles of dioxolane chemistry suggest that such transformations are feasible. nih.govresearchgate.net For example, treatment with a Lewis acid like titanium tetrachloride in the presence of a hydride source could lead to the reductive opening of the dioxolane ring.

Functionalization of the Dioxolane Carbon

The C2 carbon of the 1,3-dioxolane ring, being an acetal carbon, is electrophilic in nature, especially upon activation with a Lewis acid. This allows for nucleophilic attack at this position. While this is more commonly associated with the cleavage of the dioxolane, it is also conceivable to achieve functionalization at this position without complete ring opening, though such reactions are less common. More prevalent is the deprotection of the dioxolane to the corresponding ketone, which can then undergo a wide range of well-established carbonyl chemistry, such as aldol (B89426) reactions, Wittig reactions, or the formation of enamines for further alkylation. nih.gov

Catalysis in Transformations of this compound

Catalysis plays a pivotal role in the synthesis and functionalization of piperidine derivatives, offering efficient and selective methods for bond formation. nih.govdigitellinc.com These catalytic strategies can be applied to transformations of this compound and its derivatives.

Transition metal catalysis is particularly powerful. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to form the piperidine ring itself or to functionalize an N-aryl derivative of the title compound. researchgate.net Rhodium-catalyzed asymmetric hydrogenation of corresponding pyridine precursors could provide an enantioselective route to chiral 3-substituted piperidines. organic-chemistry.org

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the piperidine ring at positions other than the nitrogen atom. researchgate.netnih.gov For instance, a directing group on the piperidine nitrogen could be used to direct a metal catalyst to activate a specific C-H bond for subsequent arylation or alkylation. researchgate.net

Enantioselective catalysis is of paramount importance for the synthesis of chiral piperidine derivatives, which are common motifs in pharmaceuticals. acs.orgsnnu.edu.cnnih.gov Chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or iridium can be used for the asymmetric hydrogenation of unsaturated precursors to the piperidine ring. nih.gov Similarly, chiral catalysts can be employed in kinetic resolutions of racemic piperidine derivatives through enantioselective acylation. nih.gov

| Catalytic Method | Catalyst System (Example) | Transformation |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Enantioselective reduction of a tetrahydropyridine (B1245486) precursor |

| C-H Activation/Arylation | Pd(OAc)₂ / Directing Group | Direct arylation of the piperidine C-H bonds |

| Cross-Coupling | Pd₂(dba)₃ / Ligand (e.g., BINAP) | Formation of C-N or C-C bonds (e.g., Buchwald-Hartwig) |

| Enantioselective Acylation | Chiral Hydroxamic Acid / NHC | Kinetic resolution of racemic piperidines |

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are highly applicable to the functionalization of this compound. The primary sites of reactivity are the nucleophilic secondary amine and the various C-H bonds on the piperidine ring.

N-Arylation and N-Vinylation: The Buchwald-Hartwig amination is a preeminent method for constructing C(aryl)-N bonds. wikipedia.org In this reaction, the secondary amine of this compound acts as a nucleophile, coupling with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency, with sterically hindered biarylphosphines often providing superior results. nih.gov This transformation allows for the direct installation of diverse aromatic and heteroaromatic groups onto the piperidine nitrogen, significantly expanding the molecular complexity.

C–H Bond Arylation: Direct functionalization of C(sp³)–H bonds is a highly atom-economical strategy. For N-protected piperidines, palladium catalysts can direct the arylation to specific positions on the ring. While the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, C-H activation at the C2 (α) and C4 (γ) positions is well-documented. Recent studies have demonstrated that ligand choice can control the regioselectivity between α- and β-arylation on N-Boc-piperidine. rsc.orgresearchgate.net Using flexible biarylphosphine ligands can favor the formation of valuable 3-arylpiperidine products. rsc.org This suggests that N-acylated derivatives of this compound could potentially undergo direct arylation at the C4 or C5 positions.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst / Ligand | Conditions | Product | Yield | Reference |

| N-Arylation | Piperidine | 4-Chloroanisole | (NHC)Pd(allyl)Cl | NaOtBu, Toluene | N-(4-methoxyphenyl)piperidine | 43% | rsc.org |

| N-Arylation | Piperidine | 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu, Toluene | N-(4-methoxyphenyl)piperidine | 93% | rsc.org |

| β-C–H Arylation | N-Boc-piperidine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / RuPhos | K₂CO₃, Toluene, 120 °C | N-Boc-3-(4-fluorophenyl)piperidine | 72% | rsc.org |

| α-C–H Arylation | N-Boc-piperidine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₂CO₃, Toluene, 120 °C | N-Boc-2-(4-fluorophenyl)piperidine | 65% | rsc.org |

Nickel-Catalyzed Processes

Nickel catalysts provide a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective in coupling reactions involving less reactive electrophiles like aryl chlorides and can exhibit unique reactivity patterns.

For this compound, nickel catalysis is primarily applied to N-arylation reactions. Systems based on Ni(0) or Ni(II) precursors combined with bidentate ligands, such as 2,2′-bipyridine, have been shown to effectively catalyze the coupling of secondary amines with aryl chlorides. researchgate.netlookchem.com This method avoids the use of more expensive aryl bromides or iodides, making it attractive for large-scale synthesis.

Furthermore, nickel catalysis is emerging as a powerful tool for the directed alkylation of C–H bonds. mdpi.com Using directing groups, such as a picolinamide (B142947) or related chelating auxiliaries attached to the piperidine nitrogen, nickel catalysts can selectively activate and functionalize specific C–H bonds with alkyl halides. This strategy could enable the introduction of alkyl groups at defined positions on the piperidine ring of our target molecule after appropriate N-functionalization.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst / Ligand | Conditions | Product | Yield | Reference |

| N-Arylation | Piperazine (B1678402) | Chlorobenzene | Ni(COD)₂ / 2,2′-Bipyridine | NaOtBu, Toluene, 110 °C | N-Phenylpiperazine | 94% | researchgate.net |

| C–H Arylation | Benzothiophene | 4-Iodoanisole | NiCl₂(bpy) | LiHMDS, Dioxane, 100 °C | 2-(4-Methoxyphenyl)benzothiophene | 93% | rsc.org |

| C–H Alkylation | N-(pyridin-2-yl)indole | 1-Iodooctane | Ni(OAc)₂ / Pincer Ligand | K₂CO₃, Mesitylene, 120 °C | 2-Octyl-N-(pyridin-2-yl)indole | 82% | mdpi.com |

Organocatalytic Applications in Stereocontrol

While this compound is an achiral molecule, it can serve as a substrate in organocatalytic reactions designed to introduce new stereocenters. Asymmetric organocatalysis avoids the use of metals and can provide high levels of stereocontrol.

A potential application involves the asymmetric functionalization of the piperidine ring. After protection of the nitrogen, for instance as an N-Boc derivative, chiral organocatalysts could mediate stereoselective transformations. For example, asymmetric C–H functionalization adjacent to the nitrogen atom (α-position) can be achieved through organocatalytic methods that generate and trap chiral enamine or iminium ion intermediates. The steric bulk of the 3-(2-Methyl-1,3-dioxolan-2-yl) group would be expected to play a significant role in directing the stereochemical outcome of such transformations, potentially favoring attack from the less hindered face of the reactive intermediate. While specific examples utilizing this exact substrate are not prominent, the principles of asymmetric organocatalysis on substituted piperidines are well-established.

Radical-Mediated Transformations

Radical reactions offer unique pathways for C–H functionalization, often with regioselectivity complementary to ionic or organometallic methods. Modern photoredox catalysis has significantly expanded the scope of radical-mediated transformations under mild conditions. chemrxiv.org

For this compound, a key strategy involves the generation of a nitrogen-centered radical from a suitable N-functionalized precursor (e.g., an N-amino, N-chloro, or N-fluoro derivative). This N-radical can then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), a process central to the Hofmann-Löffler-Freytag reaction. nih.gov This sequence selectively abstracts a hydrogen atom from the δ-carbon (C5), generating a carbon-centered radical at that position. This C5-radical can then be trapped by various reagents to install a new functional group. Copper-catalyzed systems have been developed for the enantioselective δ-C–H cyanation of acyclic amines via this radical relay mechanism, which can be adapted for the synthesis of chiral piperidines. nih.govnih.govacs.org This approach provides a powerful method for functionalizing a remote and otherwise unactivated C–H bond within the piperidine ring.

| Reaction Type | Substrate Class | Key Step | Catalyst/Mediator | Outcome | Reference |

| C–H Amination | N-Fluoro Amides | N-Radical Formation, 1,6-HAT | Copper(I) | Piperidine Formation | nih.gov |

| δ-C–H Cyanation | Acyclic Amines | N-Radical Relay, 1,5-HAT | Chiral Copper(II) | Enantioenriched δ-Amino Nitriles | nih.gov |

| C–H Arylation | Substituted Piperidines | Photoredox Catalysis | Ir(ppy)₃ | α-Arylated Piperidines | chemrxiv.org |

Functionalization of the Piperidine Ring System

Beyond transformations involving the nitrogen atom, direct modification of the carbon framework of the piperidine ring is crucial for creating structural diversity.

C-Alkylation and Related Functionalization Strategies

C-alkylation involves the formation of a new carbon-carbon bond at a ring carbon. Modern methods focus on the direct functionalization of C–H bonds.

α-Lithiation and Trapping: A well-established method for functionalizing the C2 position of N-protected piperidines is deprotonation using a strong base (like sec-BuLi), often in the presence of a ligand like TMEDA, to form an α-lithiated species. nih.gov This nucleophilic intermediate can then be trapped with a wide range of carbon electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a substituent at the C2 position. The steric hindrance from the C3-dioxolane group would likely influence the conformation of the lithiated intermediate and the trajectory of the incoming electrophile.

Directed C–H Activation: As discussed previously, transition metal catalysis (e.g., with palladium or rhodium) can achieve regioselective C–H alkylation or arylation. nih.gov By installing a directing group on the piperidine nitrogen, activation can be guided to specific C–H bonds (α, β, or γ), overriding the inherent electronic preferences of the ring. acs.org For example, rhodium-catalyzed C–H insertion reactions with donor/acceptor carbenes have been used for site-selective functionalization of the piperidine ring, where the choice of N-protecting group and catalyst controls whether functionalization occurs at C2 or C4. nih.gov

| Functionalization Strategy | N-Protecting Group | Key Reagent | Position Functionalized | Electrophile Example | Reference |

| α-Lithiation Trapping | Boc | sec-BuLi / TMEDA | C2 | TMSCl, DMF, Ph₂CO | nih.gov |

| Rh-Catalyzed C–H Insertion | Boc | Rh₂(R-TCPTAD)₄ | C2 | Methyl Phenyldiazoacetate | nih.gov |

| Rh-Catalyzed C–H Insertion | α-Oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Methyl Phenyldiazoacetate | nih.gov |

| Pd-Catalyzed β-Arylation | Boc | Pd(OAc)₂ / RuPhos | C3 | Aryl Bromides | rsc.orgresearchgate.net |

Ring Modifications and Expansions/Contractions

Modifying the size of the piperidine ring itself represents a more profound structural transformation. While contractions are uncommon, ring expansions are a known strategy for accessing seven-membered rings like azepanes.

A plausible route for the ring expansion of this compound would first involve the hydrolytic removal of the dioxolane protecting group to reveal the corresponding 3-ketopiperidine. This ketone can then serve as a handle for ring expansion reactions. For example, the Tiffeneau–Demjanov rearrangement could be employed. This reaction typically involves the conversion of a cyclic ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and then diazotization. The resulting diazonium salt can undergo rearrangement with concomitant ring expansion, driven by the expulsion of dinitrogen gas, to form a seven-membered cyclic ketone. nih.gov Such carbocation-mediated rearrangements are powerful methods for transforming stable six-membered rings into larger, more flexible ring systems. youtube.comreddit.comyoutube.com Another approach is the ring expansion of a related 2-(hydroxymethyl)pyrrolidine derivative, which can be rearranged to form a 3-substituted piperidine upon activation of the hydroxyl group. rsc.org

Stereochemical Investigations and Conformational Analysis

Determination and Control of Absolute and Relative Stereochemistry

The synthesis of stereochemically pure 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine hinges on precise control over the formation of the chiral center at the C3 position. Several established strategies for the stereoselective synthesis of substituted piperidines can be adapted to achieve this. nih.gov

One common approach involves the catalytic asymmetric hydrogenation of a corresponding pyridine (B92270) precursor. For instance, a 3-acetylpyridine (B27631) could be subjected to asymmetric hydrogenation to establish the (R) or (S) configuration at the carbon that will become C3 of the piperidine (B6355638) ring. Subsequent protection of the ketone as a dioxolane with ethylene (B1197577) glycol would yield the target compound. The choice of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, is crucial for achieving high enantioselectivity. acs.org

Alternatively, diastereoselective methods can be employed. The reduction of a suitably protected 3-acylpiperidine, where the acyl group is already in place, can be influenced by the steric bulk of the nitrogen protecting group (e.g., tert-butoxycarbonyl, Boc) to favor the formation of one diastereomer over the other. whiterose.ac.uk For example, a bulky N-Boc group can direct the approach of a reducing agent to the opposite face of the carbonyl group, leading to a specific stereochemical outcome. rsc.org

The determination of the absolute and relative stereochemistry of the resulting isomers relies on a combination of spectroscopic and analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard method for separating enantiomers and determining enantiomeric excess. nih.gov Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the relative stereochemistry. For instance, the coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). rsc.org In unambiguous cases, single-crystal X-ray crystallography can provide definitive proof of both the relative and absolute stereochemistry. rsc.org

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Precursor | Key Reagent/Catalyst | Stereochemical Control |

| Asymmetric Hydrogenation | 3-Acetylpyridine | Chiral Rh or Ru catalyst | Enantioselective reduction of C=C and C=N bonds |

| Diastereoselective Reduction | N-Boc-3-acetylpiperidine | Bulky reducing agents (e.g., L-Selectride) | Steric hindrance from N-Boc group directs hydride attack |

| Chiral Auxiliary | N-chiral auxiliary substituted piperidone | Organometallic reagents | Auxiliary directs the approach of the nucleophile |

Conformational Preferences and Dynamics of the Piperidine and Dioxolane Rings

The conformational landscape of this compound is primarily dictated by the preference of the piperidine ring to adopt a low-energy chair conformation. In this conformation, substituents can occupy either an axial or an equatorial position. Due to the significant steric bulk of the 3-(2-methyl-1,3-dioxolan-2-yl) group, it is strongly expected to favor the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at C5 and C1. whiterose.ac.uk

The dioxolane ring itself is not planar and undergoes its own conformational fluctuations, typically adopting an envelope or twist conformation. The dynamics of the dioxolane ring are likely coupled to the conformation of the piperidine ring, although the energy barrier for the interconversion of dioxolane conformers is generally low. researchgate.net

The presence of a substituent on the piperidine nitrogen would further influence the conformational equilibrium. For example, an N-acyl or N-Boc group can introduce allylic strain, which in some cases can alter the preference for axial versus equatorial substitution at the C2 position. nih.govacs.org For a C3 substituent, the primary effect of a bulky N-protecting group would be to further disfavor the axial conformation of the C3 substituent due to increased steric hindrance.

Table 2: Predicted Conformational Preferences and Energy Differences

| Conformer | C3-Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair | Equatorial | 0 (Reference) | >99 |

| Chair | Axial | > 3.0 | <1 |

| Twist-Boat | - | ~1.5 - 5.0 higher than chair | Negligible |

Impact of Stereochemistry on Reactivity and Selectivity

The stereochemical configuration at C3 and the resulting conformational preferences of this compound are expected to have a profound impact on its reactivity and the stereochemical outcome of its reactions. The equatorial disposition of the bulky dioxolane substituent would leave the axial positions at C2 and C4 relatively unhindered for the approach of reagents.

For reactions involving the piperidine nitrogen, such as alkylation or acylation, the stereochemistry at C3 can influence the facial selectivity of the reaction if the nitrogen is part of a chiral environment. More significantly, in reactions where the piperidine ring itself participates, the fixed equatorial position of the C3 substituent can direct the stereochemical course of the reaction.

For example, in the formation of a bicyclic product through a reaction involving both the nitrogen and another position on the ring, the pre-existing stereocenter at C3 would dictate the facial selectivity of the cyclization. Similarly, if the piperidine ring were to undergo an elimination reaction, the stereochemistry at C3 would determine which adjacent protons could adopt the required anti-periplanar arrangement for the elimination to occur.

The stereochemistry at C3 also influences the pKa of the piperidine nitrogen. Although the effect may be subtle, the different spatial arrangements of the (R) and (S) enantiomers can lead to slight differences in their basicity and nucleophilicity, which could be exploited in kinetic resolutions. nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediates (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental tools for the structural determination of 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine and for monitoring its synthesis. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For piperidine (B6355638) derivatives, the diastereomeric ratio of products from a synthesis can be determined from the ¹H NMR spectrum of the crude reaction mixture. nih.gov Analysis of coupling constants (J values) can help in confirming the relative stereochemistry of substituents on the piperidine ring. nih.gov In dynamic NMR studies of related heterocyclic systems like piperazines, distinct signals can be observed for different conformers, allowing for the characterization of rotational barriers and conformational changes that are crucial for understanding reaction intermediates. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the methyl group, the quaternary carbon of the dioxolane ring, the methylene (B1212753) carbons of the dioxolane and piperidine rings, and the methine carbon at the point of substitution.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. While specific data for this exact compound is not publicly available, data for the parent piperidine structure shows key stretches that would be present, alongside new ones from the substituents. nist.govchemicalbook.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Piperidine) | 3350-3250 | A secondary amine stretch, typically a single sharp peak. |

| C-H Stretch (Aliphatic) | 3000-2850 | From the piperidine and dioxolane rings, and the methyl group. |

| C-O Stretch (Dioxolane) | 1200-1000 | Strong bands characteristic of the acetal (B89532) group. |

| C-N Stretch (Piperidine) | 1250-1020 | Characteristic of aliphatic amines. |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Predicted mass spectrometry data for this compound highlights the expected mass-to-charge ratios for various adducts. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 172.13321 |

| [M+Na]⁺ | 194.11515 |

| [M+K]⁺ | 210.08909 |

| [M-H]⁻ | 170.11865 |

| [M+HCOO]⁻ | 216.12413 |

| Data sourced from PubChemLite prediction. uni.lu |

Chromatographic Resolution and Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The this compound molecule contains a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, particularly in pharmaceutical contexts where different enantiomers can have distinct biological activities. wvu.edu High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for this purpose. nih.govresearchgate.net

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus separation. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the CSP is the basis for this separation. wvu.edu

Common approaches for the chiral resolution of piperidine-like compounds include:

Polysaccharide-based CSPs: Columns with stationary phases made of cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for a wide range of chiral molecules. nih.gov

Mobile Phase Selection: The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

This technique is essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a synthetic sample, which is a key metric in asymmetric synthesis. nih.gov

| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phases |

| Polysaccharide (Amylose-based) | Chiralpak AD-H | Hexane/Isopropanol |

| Polysaccharide (Cellulose-based) | Chiralcel OD-R | Hexane/Isopropanol |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Aqueous buffers |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Polar-organic, Reversed-phase |

X-ray Crystallography for Precise Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers within the molecule.

For a molecule like this compound, single-crystal X-ray diffraction can precisely determine:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The spatial orientation (axial or equatorial) of the 2-methyl-1,3-dioxolan-2-yl substituent.

The absolute configuration of the stereocenter at C3, if a suitable crystal is obtained and anomalous dispersion is used.

In many cases, derivatives of the target compound are synthesized to facilitate the growth of high-quality crystals suitable for X-ray analysis. For instance, the relative stereochemistry of a substituted piperidine was confirmed by single-crystal X-ray diffraction of its N-tosyl derivative. nih.gov The analysis of related heterocyclic compounds, such as piperazine (B1678402) or other piperidine derivatives, provides detailed crystallographic data, including the crystal system, space group, and unit cell parameters, which serve as a reference for the type of information obtainable. nih.govresearchgate.netresearchgate.net The crystal structure of a compound containing the 2-methyl-1,3-dioxolan-2-yl moiety has been reported, confirming the ability of this group to be characterized with precision. researchgate.net

| Crystallographic Parameter | Example Data for a Piperazine Derivative (3a) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.587(2) |

| b (Å) | 7.0726(6) |

| c (Å) | 14.171(1) |

| β (°) | 119.257(8) |

| Volume (ų) | 2149.9(4) |

This level of structural detail is crucial for understanding structure-activity relationships and for validating results obtained from spectroscopic and computational methods.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products.

In the context of piperidine (B6355638) derivatives, DFT has been instrumental in understanding various reaction pathways. For instance, studies on the nucleophilic aromatic substitution (SNAr) reactions involving piperidine derivatives have utilized DFT to map out the reaction's energy profile. researchgate.net These calculations can reveal whether a reaction proceeds through a stepwise or concerted mechanism by identifying and characterizing any intermediates and transition states. researchgate.net For 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine, DFT could be employed to model its synthesis or subsequent reactions. For example, in a potential synthesis involving the cyclization of an amino-ketal, DFT could calculate the activation energies for different possible cyclization pathways, thereby predicting the most favorable reaction conditions.

Furthermore, DFT studies on piperidine derivatives have shed light on intramolecular processes such as hydrogen migrations. acs.org By calculating the energy barriers for various potential hydrogen shifts within the piperidine radical cation, researchers have been able to predict the most likely rearrangement pathways. acs.org Similar calculations for this compound could predict its stability and potential rearrangement products under specific conditions.

Illustrative Data Table: Hypothetical DFT Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Electrophile |

| Transition State 1 | +15.2 | Initial electrophilic attack on the piperidine nitrogen |

| Intermediate | -5.8 | Formation of a covalent bond |

| Transition State 2 | +8.5 | Proton transfer step |

| Products | -12.3 | Final N-substituted product |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is crucial in determining its physical and biological properties. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules.

For piperidine derivatives, conformational analysis is particularly important due to the flexible nature of the six-membered ring, which typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can significantly impact the molecule's reactivity and interactions with other molecules. Molecular modeling studies on piperidine-based analogues of cocaine, for example, have demonstrated how the flexibility of substituents on the piperidine ring can influence their binding to protein targets. nih.gov

In the case of this compound, the piperidine ring can exist in two primary chair conformations, with the 3-substituent being either in an axial or equatorial position. MD simulations could be used to determine the relative stability of these conformers and the energy barrier for ring inversion. researchgate.net These simulations would involve placing the molecule in a simulated solvent environment and observing its dynamic behavior over time. The results would provide insights into the predominant conformation in solution, which is critical for understanding its chemical behavior. researchgate.net

Illustrative Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (°) |

|---|---|---|---|

| Equatorial | 0.0 | 95.2 | -175.4 |

| Axial | 2.1 | 4.8 | -65.8 |

Prediction of Reactivity and Stereoselectivity through Quantum Chemical Calculations

Quantum chemical calculations, including DFT and semi-empirical methods, can provide valuable information about the electronic properties of a molecule, which in turn govern its reactivity. chemjournal.kz By analyzing parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, it is possible to predict how a molecule will interact with other reagents. chemjournal.kzresearchgate.net

For piperidine derivatives, quantum chemical calculations have been used to analyze their reactivity indices to determine their chemical stability. chemjournal.kz The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, calculating the HOMO-LUMO gap would provide a measure of its kinetic stability. chemjournal.kz

Furthermore, these calculations can predict the sites of electrophilic and nucleophilic attack. A molecular electrostatic potential (MEP) map would visualize the electron density distribution around the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the piperidine ring is expected to be a primary nucleophilic center.

Quantum chemical calculations are also invaluable for predicting the stereoselectivity of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. This is particularly relevant for reactions involving the chiral center that would be created if substitution occurs at the 3-position of the piperidine ring.

Illustrative Data Table: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| Mulliken Charge on N | -0.45 e | Confirms the nucleophilic character of the piperidine nitrogen |

Role As a Versatile Synthetic Intermediate and Scaffold in Complex Molecule Construction

Building Block for Nitrogenous Heterocyclic Systems

The structural attributes of 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine make it an exemplary starting point for the synthesis of various nitrogen-containing heterocyclic systems. After deprotection, the resulting 3-acetylpiperidine serves as a bifunctional component, where both the secondary amine and the α-methylene ketone can participate in ring-forming reactions.

Pyrrolidine (B122466) and Quinolizine Derivatives

While direct ring contraction of the piperidine (B6355638) ring of 3-acetylpiperidine to a pyrrolidine is not a commonly cited transformation, the compound's functionalities can be harnessed to build pyrrolidine-containing structures through multi-step sequences. More directly, its structure is highly amenable to the construction of quinolizidine (B1214090) alkaloids, which feature a fused bicyclic system containing a nitrogen atom at the bridgehead. The biosynthesis of quinolizidine alkaloids involves the cyclization of cadaverine (B124047) (derived from lysine) to form a Δ¹-piperideine intermediate, which then undergoes further elaboration. researchgate.netnih.govresearchgate.net Synthetic strategies often mimic this pathway, and precursors like 3-acetylpiperidine can be elaborated to form key intermediates for constructing the quinolizidine core. elsevierpure.comdiva-portal.org

Functionalized Quinoxaline and Quinoline (B57606) Scaffolds

The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govmdpi.comresearchgate.net While 3-acetylpiperidine is not a 1,2-dicarbonyl compound itself, it can be converted into one. For example, oxidation of the carbon alpha to the carbonyl group can generate a suitable precursor that, upon reaction with an ortho-phenylenediamine, would yield a piperidinyl-substituted quinoxaline.

More directly, the deprotected 3-acetylpiperidine is an ideal substrate for the Friedländer annulation, a classic and powerful method for synthesizing quinolines. nih.govresearchgate.netnih.govclockss.orgnih.govwikipedia.orgsemanticscholar.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene ketone, such as 3-acetylpiperidine. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. This strategy provides a straightforward entry to 2,3-disubstituted quinolines where one of the substituents is a piperidine ring, a valuable scaffold in medicinal chemistry.

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |

| 2-Aminoaryl Ketone/Aldehyde | 3-Acetylpiperidine | Friedländer Annulation | Piperidinyl-quinoline |

| ortho-Phenylenediamine | Oxidized 3-Acetylpiperidine derivative (1,2-dicarbonyl) | Condensation | Piperidinyl-quinoxaline |

Fused Bicyclic Systems and Spiro Compounds

The reactivity of 3-acetylpiperidine is well-suited for constructing more complex architectures such as fused bicyclic systems and spiro compounds. elsevierpure.comwikipedia.org Fused bicyclic piperidines can be prepared through intramolecular cyclization reactions, where functional groups are first installed on the piperidine nitrogen and the acetyl side chain, which then react to form a new ring fused to the piperidine core. nih.gov

Spiro compounds, which contain two rings connected through a single shared atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. researchgate.netnih.govresearchgate.netorganic-chemistry.orgresearchgate.netnih.govrsc.orgbepls.com 3-Acetylpiperidine can serve as a precursor to spiropiperidines. For instance, the piperidine nitrogen and the α-carbon of the ketone can act as two nucleophilic centers in reactions with suitable dielectrophiles to construct a new ring spiro-fused at the 3-position. Alternatively, multicomponent reactions can be designed to assemble these complex structures in a single step. chim.it

Application in the Construction of Alkaloid Frameworks

Piperidine rings are ubiquitous structural motifs in a vast number of alkaloids, a class of naturally occurring compounds with a wide range of biological activities. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netwhiterose.ac.ukresearchgate.net The synthesis of these complex molecules often relies on the use of versatile, pre-functionalized building blocks. This compound, and its deprotected form, represent such a building block for the stereoselective synthesis of various piperidine alkaloids, including those with quinolizidine and indolizidine cores. elsevierpure.comdiva-portal.org

For example, the total synthesis of (−)-cassine, a 2,3,6-trisubstituted piperidine alkaloid, has been accomplished using strategies that rely on the controlled introduction of substituents onto a pre-existing piperidine or dihydropyridinone core. nih.gov Chiral building blocks derived from amino acids like L-proline (for pyrrolidine alkaloids) and L-pipecolinic acid (for piperidine alkaloids) are commonly used to establish the desired stereochemistry. researchgate.netwhiterose.ac.uk The functional handle provided by the acetyl group in 3-acetylpiperidine allows for the introduction of the various side chains and stereocenters required to build up the complex structures of these natural products.

Template for the Design of Structurally Diverse Analogs for Research Probes

In modern drug discovery and chemical biology, there is a high demand for collections of structurally diverse small molecules that can be used as research probes to investigate biological processes. mdpi.com The concept of "fragment-based drug discovery" (FBDD) and the creation of libraries of "3D fragments" have gained prominence, as molecules with greater three-dimensional character are thought to explore chemical space more effectively. whiterose.ac.uk

The 3-acetylpiperidine scaffold is an excellent template for generating such libraries of structurally diverse analogs. thieme.de The piperidine ring provides a rigid, non-planar core, and its two key functional groups—the secondary amine and the methyl ketone—serve as orthogonal points for diversification. A variety of substituents can be introduced at the nitrogen atom through reactions like reductive amination, acylation, or sulfonylation. Simultaneously, the ketone functionality can be modified through a vast array of reactions, including aldol condensations, Mannich reactions, Wittig reactions, or conversion to other functional groups. This modular approach allows for the systematic synthesis of a large number of analogs with varying shapes, sizes, and pharmacophoric features, making them ideal for screening against biological targets and for structure-activity relationship (SAR) studies. semanticscholar.orgmdpi.comnih.gov

| Scaffold Position | Diversification Reaction | Resulting Functionality |

| Piperidine Nitrogen | Reductive Amination, Acylation, Sulfonylation | Substituted Amines, Amides, Sulfonamides |

| Acetyl Group | Aldol Condensation, Mannich Reaction, Grignard Addition | β-Hydroxy ketones, β-Amino ketones, Tertiary alcohols |

| Acetyl Group | Wittig Reaction, Horner-Wadsworth-Emmons | Alkenes |

| Acetyl Group | Reduction | Secondary Alcohol |

Emerging Trends and Future Research Directions in 3 2 Methyl 1,3 Dioxolan 2 Yl Piperidine Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. rsc.org In response, the principles of green chemistry are being increasingly integrated into synthetic strategies to develop more environmentally benign and efficient protocols. nih.gov Future research for synthesizing 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine and its analogues is focused on several key areas. One promising approach involves water-mediated intramolecular cyclization reactions, which minimize the use of volatile organic solvents. nih.gov Another avenue is the "hydrogen borrowing" or "hydrogen transfer" cascade, where catalysts, often iridium-based, enable the stereoselective synthesis of substituted piperidines from readily available precursors, generating water as the primary byproduct. nih.gov

Furthermore, the use of bio-renewable starting materials is gaining traction. For instance, methods are being developed for the green production of piperidine derivatives like 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, showcasing a path away from petrochemical feedstocks. rsc.org These strategies, combined with the use of heterogeneous catalysts that can be easily recovered and recycled, are paving the way for large-scale, sustainable production of complex piperidines. ajchem-a.com

| Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Water-Mediated Cyclization | Utilizing water as a solvent for intramolecular cyclization to form the piperidine ring. | Reduces VOCs, low cost, non-toxic, and can promote unique reactivity. | Optimizing catalysts and reaction conditions for high yields and stereoselectivity in aqueous media. nih.gov |

| Hydrogen Borrowing Cascades | Iridium-catalyzed sequential reactions involving oxidation, amination, and imine reduction via hydrogen transfer. | High atom economy, generates water as the main byproduct, and allows for stereoselective synthesis. nih.gov | Development of more efficient and earth-abundant metal catalysts. |

| Use of Bio-Renewable Feedstocks | Synthesizing piperidine precursors from biomass-derived molecules like furans. | Reduces dependence on fossil fuels and promotes a circular economy. | Discovering efficient catalytic pathways to convert biomass into key synthetic intermediates. rsc.org |

| Catalyst-Free Protocols | Three-component condensation reactions performed in water under reflux conditions without a catalyst. | Environmentally benign, simple procedure, and avoids contamination from metal catalysts. ajchem-a.com | Expanding the substrate scope for multicomponent reactions in green solvents. |

Exploration of Novel Reactivity Patterns and Selectivities

Beyond improving sustainability, a major research thrust is the discovery of novel chemical reactions that allow for more precise and efficient manipulation of the piperidine core. A significant area of advancement is catalyst-controlled C-H functionalization, which enables the direct introduction of functional groups at specific positions (C2, C3, or C4) of the piperidine ring, a task that is traditionally challenging. nih.gov This strategy bypasses the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.gov Chiral dirhodium tetracarboxylate catalysts, for example, have been designed to achieve high site-selectivity and stereoselectivity in these transformations. nih.gov

Radical-mediated cyclizations also offer new pathways to construct the piperidine ring. nih.gov For instance, methods involving 1,6-hydrogen atom transfer enable the formation of piperidines from linear precursors under mild conditions. nih.gov Additionally, modular strategies that combine different types of catalysis are emerging. A recent breakthrough demonstrated a two-step process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling to rapidly build a diverse range of complex piperidines, significantly reducing the number of synthetic steps compared to traditional methods. news-medical.net Such innovations in reactivity and selectivity are crucial for accessing novel analogues of this compound with unique three-dimensional structures for drug discovery programs. nih.govastx.com

| Method | Description | Selectivity Achieved | Potential Application |

|---|---|---|---|

| Catalyst-Controlled C-H Functionalization | Direct insertion of a carbene into a C-H bond at a specific position on the piperidine ring, guided by a chiral catalyst. | High site-selectivity (e.g., C2, C3, or C4) and stereoselectivity. nih.gov | Late-stage diversification of a piperidine core to create analogues with varied substitution patterns. |

| Radical Cyclization | Formation of the piperidine ring via intramolecular cyclization of a radical intermediate. | Can control stereoselectivity (E/Z ratio) based on substituents. mdpi.com | Synthesis of highly substituted piperidines from acyclic precursors. |

| Combined Biocatalysis and Electrocatalysis | A modular approach using an enzyme for initial C-H oxidation followed by a nickel-catalyzed cross-coupling reaction. | Provides access to complex 3D molecules by forming new C-C bonds efficiently. news-medical.net | Rapid synthesis of high-value piperidines used in pharmaceuticals, reducing reliance on precious metals. news-medical.net |

| Palladium-Catalyzed Asymmetric Aminoacetoxylation | An asymmetric 6-endo aminoacetoxylation of unactivated alkenes to yield chiral β-acetoxylated piperidines. | Excellent chemo-, regio-, and enantioselectivities under mild conditions. organic-chemistry.org | Synthesis of chiral piperidines with functional handles for further modification. |

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic routes, modern technologies like flow chemistry and high-throughput experimentation (HTE) are being increasingly employed. acs.org Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processing. purdue.edu For piperidine synthesis, flow chemistry has been successfully applied to processes like continuous flow hydrogenation, a key step in many synthetic routes, allowing for safer handling of hydrogen gas and precise control over reaction parameters. nih.gov

HTE, which involves running hundreds of reactions in parallel on a microscale, is a powerful tool for rapidly screening catalysts, solvents, and bases to identify optimal conditions for challenging transformations. acs.orgacs.org This data-rich approach has been used to overcome limitations in palladium-catalyzed C-N cross-couplings involving piperidine nucleophiles by quickly identifying conditions that suppress undesired side reactions. acs.org The combination of computational library design, HTE for reaction optimization, and continuous flow for synthesis and purification creates a powerful, integrated platform for the rapid production of piperidine libraries for drug discovery screening. nih.gov

| Technology | Key Feature | Advantage in Piperidine Chemistry | Example Application |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Parallel microscale experimentation to screen a large number of reaction variables simultaneously. | Accelerates optimization of challenging reactions; conserves starting materials; enables data-rich analysis. acs.orgacs.org | Identifying optimal catalysts and bases for palladium-catalyzed C-N cross-coupling of piperidines. acs.org |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Improved safety (e.g., handling hazardous reagents), enhanced scalability, precise process control, and potential for telescoped reactions. purdue.edu | Continuous flow hydrogenation for the synthesis of piperidine libraries. nih.gov |

| Integrated Platforms | Combining computational design, HTE, flow synthesis, and automated purification. | Creates a seamless workflow from molecular design to library production, greatly increasing efficiency. | Production of a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery. nih.gov |

Design of Chemical Probes for Biological Research (e.g., target identification, mechanistic studies)

The piperidine motif is a key structural element in many molecules that interact with biological targets such as sigma receptors. nih.govnih.gov This inherent biological relevance makes derivatives of this compound attractive scaffolds for the design of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. mdpi.com

The design of a chemical probe typically involves three key components: a recognition element that binds to the target protein, a reactive group for covalent labeling (in some designs), and a reporter tag (e.g., a fluorophore or biotin) for detection and purification. mdpi.comnih.gov Starting with a scaffold like this compound, medicinal chemists can systematically modify the structure to create potent and selective ligands for a target of interest. Once a high-affinity ligand is identified, it can be further functionalized with a linker and a reporter tag to convert it into a chemical probe. This probe can then be used in chemical proteomics experiments to pull down its protein target from cell lysates for identification by mass spectrometry, or to visualize the target's location within a cell. mdpi.com This approach is invaluable for identifying the molecular targets of new drug candidates and for elucidating their mechanisms of action.

| Component | Function | Hypothetical Modification to this compound |

|---|---|---|

| Recognition Element | Binds with high affinity and selectivity to the protein target. | The core piperidine structure, potentially with aryl or alkyl groups added to the nitrogen or other positions to optimize binding. |

| Linker | A flexible chain that connects the recognition element to the reporter tag without interfering with target binding. | An alkyl or polyethylene (B3416737) glycol (PEG) chain attached to a non-critical position on the piperidine ring or its substituents. |

| Reporter Tag / Reactive Group | Enables visualization, purification, or covalent labeling of the target protein. | Attachment of a biotin (B1667282) tag (for affinity purification), a fluorophore (for imaging), or a photo-affinity label (for covalent capture). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.